4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-thiophenecarboxylate
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Overview
Description
4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-thiophenecarboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-thiophenecarboxylate typically involves a multi-step process. One common method involves the condensation of substituted cinnamic nitrile with 5,5-dimethyl-1,3-cyclohexadione in the presence of a catalyst such as triethylbenzylammonium chloride (TEBA) in water . This reaction provides a fast, efficient, and high-yielding route to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of environmentally benign catalysts, are likely to be employed to scale up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-thiophenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits pro-apoptotic properties, making it a potential candidate for cancer research.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s pro-apoptotic properties are attributed to its ability to induce cell death in cancer cells by activating apoptotic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins and enzymes involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Amino-3-cyano-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide
- 4-(2-Amino-3-cyano-4-(4-methylsulfanyl)phenyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide
Uniqueness
4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-thiophenecarboxylate is unique due to its combination of a chromene core with a thiophene carboxylate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H16N2O4S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C21H16N2O4S/c22-11-14-18(19-15(24)3-1-4-16(19)27-20(14)23)12-6-8-13(9-7-12)26-21(25)17-5-2-10-28-17/h2,5-10,18H,1,3-4,23H2 |
InChI Key |
OLHORZVZNPZQGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC(=O)C4=CC=CS4)C(=O)C1 |
Origin of Product |
United States |
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